molecular formula C8H7BrCl2O B1373285 5-Bromo-1,3-dichloro-2-ethoxybenzene CAS No. 749932-70-5

5-Bromo-1,3-dichloro-2-ethoxybenzene

Cat. No. B1373285
CAS RN: 749932-70-5
M. Wt: 269.95 g/mol
InChI Key: ZZKRHZRKWYZFPH-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-ethoxybenzene is a synthetic compound with the chemical formula C8H7BrCl2O and a molecular weight of 269.951 Da . It is a white to off-white crystalline powder.


Synthesis Analysis

The synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene involves the reaction of 3,5-dichloro-2-ethoxyaniline with bromine in the presence of a suitable catalyst. The reaction takes place at a temperature range of 20-60 °C and a pH range of 2-4.


Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Chemical Reactions Analysis

The synthesis of this compound involves an electrophilic substitution reaction. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 288.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 55.0±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 170.0±3.0 cm3 .

Scientific Research Applications

Mechanistic Insights in Electrochemical Reactions

The electrochemical reductive cleavage of carbon-halogen bonds in compounds closely related to 5-Bromo-1,3-dichloro-2-ethoxybenzene, such as 5-bromo-1,3-dichloro-2-iodobenzene, has been a subject of study to understand the underlying mechanisms. Research by Prasad and Sangaranarayanan (2004) employed Marcus theory to analyze the electrochemical reduction process, highlighting the formation of radical anions as transient species in the reaction pathway. This investigation sheds light on the intricate details of electron transfer processes in electrochemical reactions involving halogenated aromatic compounds (Prasad & Sangaranarayanan, 2004).

Synthesis of Hyperbranched Polymers

Hyperbranched polymers have been synthesized using precursors similar to 5-Bromo-1,3-dichloro-2-ethoxybenzene. A study by Uhrich et al. (1992) demonstrated the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound with structural similarities, in the presence of catalysts, leading to polymers with high molecular weights. These polymers are characterized by a significant number of phenolic hydroxyl groups, which can be modified for various applications, indicating the potential utility of related bromo-dichloro-ethoxybenzene compounds in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Photostimulated Hydrodehalogenation Reactions

Research by Vaillard, Postigo, and Rossi (2004) explored photostimulated reactions of halogenated compounds, including aryl chlorides and bromides, in the presence of reduced ethyl benzoate. This study highlights the potential of using light to induce hydrodehalogenation, leading to reduced products or cyclized compounds, depending on the structure of the reactants. Such findings are pertinent to understanding how compounds like 5-Bromo-1,3-dichloro-2-ethoxybenzene might behave under photostimulated conditions, offering insights into new pathways for chemical synthesis and modifications (Vaillard, Postigo, & Rossi, 2004).

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental release, the chemical should be collected and arranged for disposal .

Mechanism of Action

Mode of Action

. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1,3-dichloro-2-ethoxybenzene. For instance, the compound is a solid at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound , indicating that air quality could also influence its action.

properties

IUPAC Name

5-bromo-1,3-dichloro-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKRHZRKWYZFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674984
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dichloro-2-ethoxybenzene

CAS RN

749932-70-5
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749932-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dichloro-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to step 2 in Example A(125), where 5-Bromo-1,3-dichloro-phenol was substituted in place of 4-bromo-2-ethyl-phenol in that example.
Name
5-Bromo-1,3-dichloro-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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